GSK2200150A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to GSK2200150A: A Novel Spirocyclic Anti-Tuberculosis Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel spirocyclic compound identified through high-throughput screening as a potent agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activity. Notably, this compound is proposed to exert its antimycobacterial effect by inhibiting the essential mycobacterial membrane protein Large (MmpL3), a crucial transporter of mycolic acid precursors required for the formation of the unique mycobacterial cell wall. This document details the experimental protocols for its synthesis and biological evaluation and visualizes its proposed mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a spirocyclic core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | 1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5',6'-dihydro-4'H-spiro[thiophene-3,4'-pyrrolo[1,2-a]pyrazine] |

| CAS Number | 1443138-53-1[1] |

| Molecular Formula | C₂₀H₂₃NO₃S |

| Molecular Weight | 357.47 g/mol [1] |

| SMILES | O=S(C1=CC=C(CN2CCC3(C2)CC2=C(OCCO2)C=C3)C=C1)=O |

| Appearance | White to off-white solid |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | DMSO: ≥ 83.33 mg/mL (233.11 mM)[1] Ethanol: Soluble Water: Insoluble |

| Storage | Store at -20°C[1] |

Synthesis

The synthesis of this compound and related spirocycles has been described by Badiola KA, et al. in their 2014 publication in PLoS One. The synthesis involves a multi-step process.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is available in the supplementary information of the referenced publication. The general approach involves the construction of the spirocyclic core through a key chemical reaction, followed by functional group modifications to yield the final product.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.38 µM.[1][2]

Proposed Mechanism of Action: Inhibition of MmpL3

The primary molecular target of this compound and other spirocyclic compounds is believed to be the Mycobacterial membrane protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter protein responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that is essential for the bacterium's survival and virulence.

By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to a failure in cell wall biosynthesis and ultimately causing bacterial death.

Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This assay is used to determine the minimum inhibitory concentration of this compound against M. tuberculosis.

-

Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microplate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for another 24 hours.

-

Reading Results: The fluorescence or color change is measured. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

This compound represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent activity and unique chemical scaffold make it a valuable lead compound for the development of new drugs to combat drug-resistant tuberculosis. Further research is warranted to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

An In-Depth Technical Guide to the Mechanism of Action of GSK2200150A Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a promising anti-tubercular agent belonging to the spirocycle class of compounds. Extensive research has identified its primary mechanism of action as the inhibition of the Mycobacterium tuberculosis (Mtb) inner membrane transporter, Mycobacterial membrane protein Large 3 (MmpL3). This protein is essential for the transport of trehalose monomycolate (TMM), a critical precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall. By disrupting this vital transport process, this compound effectively inhibits mycobacterial growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the physiological consequences of its inhibitory action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel anti-tubercular drugs with unique mechanisms of action. This compound, a representative of the "Spiros" family of compounds identified through high-throughput screening by GlaxoSmithKline, has demonstrated potent activity against M. tuberculosis.[1][2] This document serves as a technical resource for researchers and drug developers, elucidating the molecular basis of this compound's antimycobacterial activity.

The Molecular Target: MmpL3

The primary molecular target of this compound and other spirocycle-containing compounds is the Mycobacterial membrane protein Large 3 (MmpL3).[2][3][4] MmpL3 is an essential inner membrane transporter in M. tuberculosis and belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters.

Function of MmpL3 in M. tuberculosis

MmpL3 plays a crucial role in the biogenesis of the mycobacterial cell wall, a complex and robust structure that is critical for the bacterium's survival and virulence. Specifically, MmpL3 is responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a precursor for two major components of the cell wall:

-

Trehalose dimycolate (TDM): Also known as cord factor, TDM is a glycolipid that is a major component of the outer leaflet of the mycomembrane and is a key virulence factor.

-

Mycolyl-arabinogalactan-peptidoglycan complex: This complex forms the structural core of the mycobacterial cell wall.

Inhibition of MmpL3 disrupts the supply of TMM to the periplasm, leading to a halt in the synthesis of these essential cell wall components.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by directly inhibiting the function of MmpL3. This inhibition leads to a cascade of events that are detrimental to the mycobacterium.

Disruption of TMM Transport

Treatment of M. tuberculosis with spirocycle compounds, including analogues of this compound, results in the intracellular accumulation of TMM.[5] This accumulation is a direct consequence of the blockage of MmpL3-mediated transport.

Impairment of Cell Wall Synthesis

The lack of TMM in the periplasm prevents the synthesis and incorporation of mycolic acids into the cell wall. This disruption of cell wall integrity is the ultimate cause of bacterial cell death.

Logical Pathway of MmpL3 Inhibition

Caption: Mechanism of this compound action.

Quantitative Data

The anti-tubercular activity of this compound and related spirocycle compounds has been quantified through various in vitro assays.

| Compound/Analogue | Assay Type | Strain | Value | Reference |

| This compound | Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.38 µM | [6] |

| Spirocycle Analogue 1 | Minimum Inhibitory Concentration (MIC) | M. tuberculosis | 0.22 µM | [3] |

| Spirocycle Analogue 2 | Minimum Inhibitory Concentration (MIC) | M. tuberculosis | 0.14 µM | [3] |

| Spirocycle Analogue 1 | MIC against MmpL3 F255L mutant | M. tuberculosis | 31 µM | [3] |

| Spirocycle Analogue 2 | MIC against MmpL3 F255L mutant | M. tuberculosis | 16 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of a compound against M. tuberculosis H37Rv using a resazurin-based microtiter assay.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

Test compound (e.g., this compound) dissolved in DMSO

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

-

Sterile 96-well microtiter plates

Procedure:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the bacterial culture to an OD600 of 0.001 in fresh 7H9 broth.

-

Prepare serial dilutions of the test compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only control.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Incubate for an additional 24-48 hours at 37°C.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

Generation of Resistant Mutants

This protocol outlines the selection and characterization of M. tuberculosis mutants resistant to MmpL3 inhibitors.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H10 agar supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Test compound (e.g., a spirocycle analogue)

-

Sterile petri dishes

Procedure:

-

Grow a large culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to late-log phase.

-

Plate approximately 108 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 4-10 times its MIC.

-

Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

-

Isolate individual resistant colonies and subculture them in drug-free media.

-

Confirm the resistance phenotype by re-determining the MIC of the test compound against the isolated mutants.

-

Extract genomic DNA from the resistant mutants for whole-genome sequencing to identify mutations in the mmpL3 gene.

TMM Accumulation Assay

This protocol describes a method to assess the accumulation of TMM in M. tuberculosis upon treatment with an MmpL3 inhibitor using radiolabeling and thin-layer chromatography (TLC).

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth

-

[14C]-Acetic acid

-

Test compound

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

TLC plates (silica gel 60)

-

TLC developing solvent system (e.g., chloroform:methanol:water in a specific ratio)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Inoculate a fresh culture and add [14C]-acetic acid to the medium to metabolically label the lipids.

-

Add the test compound at a concentration above its MIC. Include a drug-free control.

-

Incubate the cultures for a defined period (e.g., 24 hours).

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Dry the lipid extract and resuspend it in a small volume of solvent.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the different lipid species.

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

-

Compare the lipid profiles of the treated and untreated samples, looking for an accumulation of the TMM spot in the treated sample.

Visualizing Experimental Workflows

Workflow for MIC Determination

Caption: Workflow for MIC determination.

Workflow for Resistant Mutant Generation

Caption: Workflow for resistant mutant generation.

Conclusion

This compound represents a significant advancement in the search for novel anti-tubercular therapies. Its mechanism of action, the targeted inhibition of the essential MmpL3 transporter, offers a new avenue for combating drug-resistant strains of M. tuberculosis. The data and protocols presented in this guide provide a solid foundation for further research and development of spirocycle-based and other MmpL3-targeting inhibitors. A thorough understanding of the molecular interactions between these compounds and MmpL3 will be crucial for optimizing their efficacy and safety profiles, ultimately contributing to the development of more effective treatment regimens for tuberculosis.

References

- 1. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.plos.org [journals.plos.org]

- 6. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Target Identification and Validation of GSK2200150A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of GSK2200150A, a potent anti-tuberculosis agent. This compound belongs to the spiro-piperidine-thieno[2,3-c]pyran class of compounds developed by GlaxoSmithKline. This document details the experimental methodologies used to identify its molecular target, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a novel antimycobacterial agent identified through high-throughput phenotypic screening against Mycobacterium bovis BCG. Subsequent target identification and validation studies have robustly demonstrated that this compound exerts its bactericidal effect by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids and the construction of the mycobacterial cell wall. The validation of MmpL3 as the target of this compound was primarily achieved through genetic approaches, specifically the whole-genome sequencing of spontaneously generated resistant mutants, and biochemical assays that demonstrated the accumulation of the MmpL3 substrate, TMM, upon compound treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the anti-tubercular activity of this compound and related compounds.

| Compound | Organism | MIC (μM) | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | 0.38 | [1] |

| Spiro Analog 1 | Mycobacterium bovis BCG | 0.1 | [2] |

| Spiro Analog 2 | Mycobacterium tuberculosis H37Rv | 0.03 | [2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and representative analogs.

| Compound Class | Target | Binding Affinity (KD) for MmpL3 | Reference |

| Spirocycles (general) | MmpL3 | Not publicly available | |

| SQ109 (another MmpL3 inhibitor) | MmpL3 | 1.21 - 1.65 µM | [3] |

| AU1235 (another MmpL3 inhibitor) | MmpL3 | 0.13 - 0.29 µM | [3] |

Table 2: Binding affinities of MmpL3 inhibitors. Note: Direct binding affinity data for this compound is not available in the public literature; data for other MmpL3 inhibitors are provided for context.

Target Identification and Validation

The identification of MmpL3 as the molecular target of this compound and the broader spirocycle series was a multi-faceted process involving genetic and biochemical approaches.

Genetic Validation: Whole-Genome Sequencing of Resistant Mutants

A primary method for identifying the target of a novel antimicrobial compound is to generate and sequence spontaneous resistant mutants. Mutations conferring resistance are often found within the gene encoding the drug's target or in genes involved in drug transport or activation.

-

Mutant Generation:

-

A large culture of Mycobacterium tuberculosis H37Rv is grown to late-logarithmic phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

The bacterial suspension is plated onto Middlebrook 7H11 agar plates containing this compound at a concentration 5-10 times the Minimum Inhibitory Concentration (MIC).

-

Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

-

Individual resistant colonies are isolated and re-streaked on drug-containing agar to confirm the resistance phenotype.

-

-

Genomic DNA Extraction:

-

A single confirmed resistant colony is inoculated into 50 mL of 7H9 broth and grown to mid-log phase.

-

Bacterial cells are harvested by centrifugation, and the pellet is washed with phosphate-buffered saline (PBS).

-

Genomic DNA is extracted using a combination of enzymatic lysis (lysozyme, proteinase K), mechanical disruption (bead beating), and phenol-chloroform extraction, followed by ethanol precipitation.

-

-

Whole-Genome Sequencing and Analysis:

-

The quantity and quality of the extracted genomic DNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

Sequencing libraries are prepared using a commercial kit (e.g., Illumina Nextera XT) and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).

-

The resulting sequencing reads are aligned to the M. tuberculosis H37Rv reference genome.

-

Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genome of the resistant mutant to that of the wild-type parent strain.

-

The identified mutations are annotated to determine the affected genes and the nature of the amino acid changes.

-

For the spirocycle series, this methodology consistently identified non-synonymous mutations within the mmpL3 gene in all resistant mutants analyzed, providing strong genetic evidence that MmpL3 is the target.[4]

Biochemical Validation: Trehalose Monomycolate (TMM) Accumulation Assay

MmpL3 is responsible for the transport of TMM across the mycobacterial inner membrane. Inhibition of MmpL3 is expected to lead to the intracellular accumulation of TMM. This hypothesis was tested using a metabolic labeling assay.

-

Metabolic Labeling:

-

Mycobacterium bovis BCG is grown in 7H9 broth to mid-log phase.

-

The culture is treated with this compound at a concentration of 10x MIC for 24 hours. A vehicle control (DMSO) and a known MmpL3 inhibitor (e.g., SQ109) are included.

-

[14C]-acetic acid is added to the cultures, and they are incubated for a further 8 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

Lipid Extraction:

-

Bacterial cells are harvested by centrifugation.

-

The cell pellet is washed and then subjected to a biphasic lipid extraction using a chloroform:methanol:water mixture (e.g., Bligh-Dyer extraction).

-

The organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

The dried lipid extract is resuspended in a small volume of chloroform:methanol (2:1).

-

The lipid extract is spotted onto a silica gel TLC plate.

-

The TLC plate is developed in a solvent system capable of separating polar lipids, such as chloroform:methanol:water (60:30:6, v/v/v).

-

The TLC plate is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

-

The spots corresponding to TMM and trehalose dimycolate (TDM) are identified based on their migration relative to standards.

-

Treatment of mycobacteria with compounds from the spiro series, including analogs of this compound, resulted in a significant accumulation of TMM, consistent with the inhibition of its transporter, MmpL3.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.

Caption: MmpL3-mediated transport of TMM in M. tuberculosis.

References

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MmpL3 in the Mechanism of Action of GSK2200150A: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been identified as a highly vulnerable target for new anti-tubercular drugs. This document provides a comprehensive technical overview of the role of MmpL3 in the activity of GSK2200150A, a representative of the GSK Spiros family of MmpL3 inhibitors. We will delve into the mechanism of MmpL3 function, the inhibitory action of this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental processes.

Introduction to MmpL3: An Essential Transporter

Mycobacterial membrane protein Large 3 (MmpL3) is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] It is an essential inner membrane protein in Mycobacterium tuberculosis and other mycobacterial species, playing a critical role in the biogenesis of the unique and complex mycobacterial cell wall.[1][3] The primary function of MmpL3 is to transport trehalose monomycolate (TMM), a crucial precursor for mycolic acids, across the cytoplasmic membrane.[1][4][5][6][7] These mycolic acids are subsequently incorporated into trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which are fundamental components of the mycobacterial outer membrane.[5][7][8]

Structurally, MmpL3 consists of 12 transmembrane helices and two large periplasmic domains.[4][9][10] Its transport function is dependent on the proton motive force (PMF), suggesting it acts as a proton antiport.[2][4][6][11] The essentiality of MmpL3 for mycobacterial viability and its role in cell wall synthesis make it a prime target for the development of new anti-tuberculosis drugs.[3][12]

This compound: An MmpL3 Inhibitor

This compound is a representative of the GSK Spiros family of anti-tuberculosis lead compounds identified through high-throughput screening campaigns.[13] Like a growing number of structurally diverse small molecules, including SQ109, AU1235, and various indolecarboxamides, the mode of action of this compound involves the inhibition of MmpL3.[3][13] Strains of M. tuberculosis with mutations in the mmpL3 gene have demonstrated resistance to this class of compounds, providing strong evidence that MmpL3 is the primary target.[13][14]

Mechanism of Inhibition

The inhibitory action of this compound and other MmpL3 inhibitors is multifaceted but converges on the disruption of TMM transport. There are two proposed, non-mutually exclusive mechanisms for this inhibition:

-

Direct Binding and Blockade: Structural studies of MmpL3 in complex with various inhibitors have revealed a common binding pocket located in the transmembrane domain of the protein.[7][15] These inhibitors are thought to physically obstruct the proton translocation channel, thereby preventing the conformational changes necessary for TMM transport.[10][15] This direct binding disrupts the proton antiport mechanism essential for MmpL3's function.[10]

-

Dissipation of Proton Motive Force (PMF): Some MmpL3 inhibitors, including SQ109, have been shown to dissipate the transmembrane electrochemical proton gradient (Δp), which comprises both the electrical potential (Δψ) and the transmembrane pH gradient (ΔpH).[11][16] Since MmpL3 is a PMF-dependent transporter, the collapse of this gradient indirectly inhibits its activity.[11]

Inhibition of MmpL3 by compounds like this compound leads to the intracellular accumulation of TMM and a corresponding decrease in the levels of TDM and mycolyl-arabinogalactan, ultimately resulting in bactericidal activity against replicating M. tuberculosis.[7][13]

Quantitative Data

The following tables summarize key quantitative data related to the activity of MmpL3 inhibitors.

Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against M. tuberculosis

| Compound | Chemical Class | MIC (µg/mL) | IC50 (µM) | Reference(s) |

| SQ109 | Ethylene diamine | 0.1 - 0.4 | ~1 | [17] |

| AU1235 | Adamantyl urea | 0.02 - 0.1 | ~0.05 | [17] |

| BM212 | Diarylpyrrole | 0.015 - 0.06 | ~0.1 | [17] |

| NITD-304 | Indolecarboxamide | 0.02 | - | [17] |

| NITD-349 | Indolecarboxamide | 0.03 | - | [17] |

| This compound | Spirocycle | Not specified | Not specified | [13][18] |

Table 2: Binding Affinities of Ligands to Purified MmpL3

| Ligand | Dissociation Constant (Kd) | Method | Reference(s) |

| Trehalose Monomycolate (TMM) | 3.7 ± 1.3 µM | Native Mass Spectrometry | [7] |

| Phosphatidylethanolamine (PE) | 19.5 ± 6.3 µM | Native Mass Spectrometry | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of MmpL3 inhibitors.

Protocol 1: Generation of MmpL3-Resistant Mutants

This protocol is fundamental for confirming MmpL3 as the target of a given compound.

-

Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[3]

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the test compound (e.g., this compound) against the wild-type strain using a standard microplate-based assay.[3]

-

Selective Plating: Prepare 7H10 agar plates containing the test compound at a concentration of 5-10 times the MIC. Also, prepare control plates with the vehicle (e.g., DMSO) only.[3]

-

Inoculation and Incubation: Plate a high density of the bacterial culture onto the selective and control plates. Incubate at 37°C for 3-4 weeks.

-

Isolation of Resistant Colonies: Pick individual colonies that grow on the selective plates and subculture them in drug-free media.

-

Confirmation of Resistance: Re-determine the MIC of the test compound for the isolated mutants to confirm the resistance phenotype.

-

Genotypic Analysis: Extract genomic DNA from the resistant isolates. Amplify the mmpL3 gene using PCR and sequence the product to identify mutations. Whole-genome sequencing can be performed for a more comprehensive analysis.[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is used to determine the potency of an antimicrobial agent.

-

Bacterial Suspension Preparation: Grow M. tuberculosis cultures to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.[3]

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

-

Inoculation: Add the prepared bacterial suspension to each well containing the compound dilutions.[3]

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.[3]

-

Readout: Add a viability indicator such as resazurin solution (0.02% w/v) to each well and incubate for another 24-48 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[3]

Protocol 3: Whole-Cell Phenotypic Screening using a Fluorescent Reporter Strain

This high-throughput assay is used for the initial screening of large compound libraries.

-

Bacterial Culture Preparation: Grow an M. tuberculosis strain expressing a fluorescent reporter protein (e.g., mCherry or DsRed) to mid-log phase. Dilute the culture to a starting OD590 of approximately 0.02.[17]

-

Assay Plate Preparation: Dispense test compounds, positive controls, and vehicle controls into a 384-well plate.

-

Inoculation: Add the diluted bacterial culture to each well.[17]

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[17]

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 587 nm, emission 610 nm for mCherry). A decrease in fluorescence indicates growth inhibition.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to MmpL3 and its inhibitors.

Caption: MmpL3-mediated transport of TMM and inhibition by this compound.

Caption: High-throughput screening workflow for MmpL3 inhibitors.

Caption: Logical workflow for target identification of MmpL3 inhibitors.

Conclusion

MmpL3 is an essential and highly vulnerable target in Mycobacterium tuberculosis. Its critical role in transporting TMM for mycolic acid synthesis makes it indispensable for the bacterium's survival. This compound, a representative of the spirocycle class of inhibitors, exerts its bactericidal effect by targeting MmpL3. The mechanism of inhibition involves either direct binding to the transporter's transmembrane domain, disrupting the proton motive force-driven transport cycle, or indirect inhibition through the dissipation of the PMF. The consistent isolation of resistant mutants with mutations in the mmpL3 gene provides unequivocal evidence for its role as the primary target. The continued study of the MmpL3-inhibitor interface and the development of robust screening assays are paramount for the optimization of current lead compounds and the discovery of new anti-tubercular agents to combat the global threat of tuberculosis.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Research Portal [researchworks.creighton.edu]

- 17. benchchem.com [benchchem.com]

- 18. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

GSK2200150A: A Spirocyclic Antimycobacterial Agent Targeting MmpL3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel spirocyclic antimycobacterial agent identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound belongs to a class of molecules that target the essential mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, from the cytoplasm to the periplasm. By inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Core Compound Information

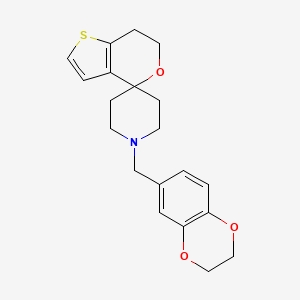

| Property | Value | Reference |

| IUPAC Name | 1'-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-spiro[piperidine-4,4'-thieno[3,2-c]pyran] | Inferred from structure |

| CAS Number | 1443138-53-1 | [1] |

| Molecular Formula | C20H23NO3S | [1] |

| Molecular Weight | 357.47 g/mol | [1] |

| Structure |  | [2] |

Quantitative Antimycobacterial Activity

This compound has demonstrated potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis. While extensive quantitative data for this compound is not publicly available, the following tables summarize the known activity and cross-resistance profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Mycobacterial Strain | MIC (µM) | Reference |

| Mycobacterium tuberculosis H37Rv | 0.38 | [3] |

| Mycobacterium bovis BCG | Not Reported | |

| Mycobacterium smegmatis | Not Reported |

Table 2: Cross-Resistance of MmpL3 Mutants to this compound ("Spiros")

This table shows the fold increase in the 50% inhibitory concentration (IC50) for various M. tuberculosis MmpL3 mutants when treated with this compound, indicating that MmpL3 is the primary target and that mutations in this transporter confer resistance.

| MmpL3 Mutation | IC50 Fold Change vs. Wild-Type | Reference |

| T284A | ~2-3 | [4] |

| A677T | ~3-4 | [4] |

| S591I | ~8-10 | [4] |

Table 3: Cytotoxicity and Direct Target Inhibition

| Parameter | Value | Cell Line/Assay | Reference |

| MmpL3 Inhibition (IC50) | Not Reported | Direct Binding/Functional Assay | |

| Cytotoxicity (CC50) | Not Reported | e.g., Vero, HepG2, THP-1 |

Mechanism of Action: Inhibition of MmpL3

The primary mechanism of action of this compound is the inhibition of the MmpL3 transporter. MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis. It plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.

Specifically, MmpL3 functions as a flippase, transporting trehalose monomycolate (TMM) from its site of synthesis in the cytoplasm across the inner membrane to the periplasmic space. In the periplasm, mycolic acids from TMM are transferred to the arabinogalactan by the antigen 85 complex to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the cell wall. Inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death.[5][6]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other antimycobacterial agents targeting the cell wall.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis H37Rv.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Mycobacterium tuberculosis H37Rv culture in mid-log phase.

-

This compound stock solution in DMSO.

-

96-well microtiter plates.

-

Resazurin sodium salt solution (0.02% w/v in sterile water).

Procedure:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a sterile broth control.

-

Dilute the mid-log phase M. tuberculosis H37Rv culture to an OD600 of 0.001 in 7H9 broth.

-

Add 100 µL of the bacterial suspension to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for an additional 24 hours at 37°C.

-

Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink. The blue color indicates inhibition of bacterial growth.

Caption: Workflow for MIC determination.

Trehalose Monomycolate (TMM) Transport Assay

This assay assesses the inhibition of MmpL3 by monitoring the accumulation of radiolabeled TMM.[7]

Materials:

-

Mycobacterium tuberculosis culture.

-

[1,2-¹⁴C]acetic acid.

-

This compound.

-

Chloroform/methanol (2:1, v/v).

-

TLC plates (silica gel).

-

TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).

-

Phosphorimager screen and scanner.

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Treat the culture with this compound at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 6 hours). Include an untreated control.

-

Add [1,2-¹⁴C]acetic acid to each culture and incubate for an additional 2-4 hours to allow for incorporation into lipids.

-

Harvest the cells by centrifugation.

-

Extract the total lipids from the cell pellet using chloroform/methanol (2:1).

-

Dry the lipid extract and resuspend in a small volume of chloroform/methanol.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the different lipid species (TMM, TDM, etc.).

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Scan the screen and quantify the radioactivity of the spots corresponding to TMM and trehalose dimycolate (TDM).

-

Inhibition of MmpL3 is indicated by an increase in the radiolabeled TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (CC50)

This protocol describes a common method to assess the cytotoxicity of a compound on a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[8]

Materials:

-

Vero or HepG2 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis

The synthesis of this compound involves the construction of the spiro[piperidine-4,4'-thieno[3,2-c]pyran] core followed by N-alkylation with a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety. While a specific synthesis scheme for this compound is not publicly detailed, a plausible route can be inferred from the synthesis of related spirocyclic compounds.[6][9][10]

Caption: Plausible synthetic pathway for this compound.

Resistance Mechanisms

Resistance to this compound and other MmpL3 inhibitors primarily arises from single nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations lead to amino acid substitutions in the MmpL3 protein, which likely alter the drug-binding site and reduce the inhibitory effect of the compound. As shown in Table 2, mutations such as T284A, A677T, and S591I have been shown to confer resistance to this compound.[4] The emergence of resistance through target modification underscores the specificity of this class of compounds for MmpL3.

Conclusion

This compound is a promising antimycobacterial agent with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its spirocyclic core represents a novel scaffold for the development of new anti-tuberculosis drugs. Further studies to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to optimize its metabolic stability are warranted. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the discovery and development of new MmpL3 inhibitors and other novel antimycobacterial agents.

References

- 1. medkoo.com [medkoo.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. prepchem.com [prepchem.com]

- 10. scielo.br [scielo.br]

In Vitro Activity of GSK2200150A Against Mycobacterium tuberculosis H37Rv: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the anti-tuberculosis agent GSK2200150A against the virulent Mycobacterium tuberculosis H37Rv strain. The document details the quantitative inhibitory data, the experimental protocols for its determination, and the underlying mechanism of action.

Data Presentation

The in vitro potency of this compound against the H37Rv strain of M. tuberculosis has been determined through microbiological assays. The primary quantitative metric available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound | Organism | Assay Type | Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | Broth microdilution with Resazurin-based fluorescence detection | MIC | 0.38 µM | [1][2] |

Experimental Protocols

The determination of the in vitro activity of this compound against M. tuberculosis H37Rv is performed using standardized and reproducible methods. The following protocols are central to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of this compound against the H37Rv strain.

1. Preparation of Compound Plates:

-

This compound is serially diluted in purified water in triplicate in 96-well microtiter plates.

-

A final volume of 10 µL per well is used for the compound dilutions.

2. Inoculum Preparation:

-

Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with Albumin-Dextrose-Catalase (ADC), 20% Tween 80, and 50% glycerol.

-

The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.

3. Incubation:

-

90 µL of the bacterial suspension is added to each well of the compound-containing microtiter plates.

-

The plates are incubated for 7 days at 37°C.

4. Viability Assessment:

-

Following the 7-day incubation, 10 µL of a 0.05% (w/v) Resazurin solution is added to each well.

-

The plates are incubated for an additional 24 hours at 37°C.

-

Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

5. Data Analysis:

-

Background fluorescence is subtracted from all wells.

-

The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing this compound to the fluorescence of control wells without the compound. The MIC is determined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

Trehalose Monomycolate (TMM) Transport Assay

This assay is employed to investigate the mechanism of action of MmpL3 inhibitors like this compound by assessing their impact on the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.

1. Bacterial Culture and Radiolabeling:

-

M. tuberculosis H37Rv is grown to the mid-log phase.

-

The culture is then incubated with a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, to allow for its incorporation into mycolic acids.

2. Compound Treatment:

-

The radiolabeled culture is treated with varying concentrations of this compound. A known MmpL3 inhibitor and a vehicle control (e.g., DMSO) are included for comparison.

3. Lipid Extraction:

-

Bacterial cells are harvested, and total lipids are extracted using a chloroform and methanol mixture.

4. Thin-Layer Chromatography (TLC):

-

The extracted lipids are separated on a silica gel plate using a suitable solvent system (e.g., chloroform:methanol:water).

5. Analysis:

-

The TLC plate is exposed to a phosphor screen to visualize and quantify the radiolabeled lipid species, specifically TMM and trehalose dimycolate (TDM).

-

Inhibition of MmpL3 by this compound is indicated by an accumulation of TMM and a corresponding decrease in TDM.

Mechanism of Action and Signaling Pathway

This compound exerts its antimycobacterial effect by targeting the essential inner membrane transporter, Mycobacterial membrane protein Large 3 (MmpL3). The mechanism of action involves the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane, which is essential for the function of MmpL3. This disruption inhibits the transport of trehalose monomycolate (TMM), a critical precursor for the synthesis of the mycolic acid-containing outer membrane. The inhibition of this pathway leads to the cessation of cell wall biosynthesis and ultimately results in bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound against M. tuberculosis H37Rv.

References

In-Depth Technical Guide: Minimum Inhibitory Concentration (MIC) of GSK2200150A

This technical guide provides a comprehensive overview of the Minimum Inhibitory Concentration (MIC) of GSK2200150A, a novel anti-tuberculosis agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Introduction

This compound is an antimycobacterial agent identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1] It belongs to a class of compounds with a spirocycle core and has shown significant activity against virulent strains of M. tuberculosis.[2] This guide focuses on the quantitative measure of its in vitro efficacy, the Minimum Inhibitory Concentration (MIC).

Quantitative Data: MIC of this compound

The antibacterial activity of this compound has been determined against the virulent Mycobacterium tuberculosis strain H37Rv. The quantitative data is summarized in the table below.

| Compound | Bacterial Strain | MIC (µM) |

| This compound | Mycobacterium tuberculosis H37Rv | 0.38[2][3] |

Experimental Protocol: MIC Determination

The following protocol outlines the broth microdilution method used to determine the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis H37Rv.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth, supplemented with Albumin-Dextrose-Catalase (ADC)

-

20% Tween 80

-

50% Glycerol

-

96-well microtiter plates

-

Resazurin solution (0.05% w/v)

-

FLUOstar Omega microplate reader or equivalent

Procedure:

-

Compound Preparation: this compound is serially diluted in purified water. 10 µL of each dilution is added to triplicate wells of a 96-well microtiter plate.[2]

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in complete Middlebrook 7H9 media. The bacterial suspension is adjusted to an optical density at 600 nm (OD600) of 0.001.[2]

-

Inoculation: 90 µL of the prepared bacterial suspension is added to each well of the 96-well plate containing the diluted compound.[2]

-

Incubation: The plates are incubated for 7 days at 37°C.[2]

-

Growth Assessment: After the incubation period, 10 µL of 0.05% (w/v) resazurin solution is added to each well. The plates are then incubated for an additional 24 hours at 37°C.[2]

-

Data Analysis: Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing this compound to the control wells without the compound after subtracting the background fluorescence.[2] The MIC is defined as the lowest concentration of the compound that inhibits visible growth, as indicated by the lack of fluorescence development.

Mechanism of Action and Signaling Pathway

This compound is classified as a Mycobacterium tuberculosis gyrase inhibitor (MGI). These inhibitors target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The mechanism of MGIs is distinct from that of fluoroquinolones, another class of antibiotics that also target DNA gyrase.[4]

The diagram below illustrates the proposed mechanism of action for this compound.

References

The Spirocyclic Antitubercular Agent GSK2200150A: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the spirocyclic compound GSK2200150A, a novel antitubercular agent identified through high-throughput screening. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and development in the fight against tuberculosis.

Core Compound Profile: this compound

This compound is a representative of the "Spiros" family of anti-tuberculosis leads developed by GlaxoSmithKline.[1] It exhibits potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.38 μM.[2] The spirocyclic core of this compound class has been a focal point for medicinal chemistry efforts to develop new therapeutics against tuberculosis.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships for a series of analogs based on the this compound scaffold. The data is extracted from the open-source publication by Badiola KA, et al. (2014), which details the synthesis and evaluation of these compounds.

| Compound ID | R Group | MIC (μM) against M. tuberculosis H37Rv |

| This compound | 0.38 | |

| 10 | >100 | |

| 11 | 0.06 | |

| 12 | 25 | |

| 13 | 1.6 | |

| 14 | 0.8 | |

| 15 | 1.6 | |

| 16 | 12.5 | |

| 17 | >100 | |

| 18 | >100 |

Data sourced from Badiola KA, et al. PLoS One. 2014;9(12):e111782.

Key SAR Insights:

-

N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen plays a crucial role in the antitubercular activity.

-

Aromatic Substituents: Analogs with aromatic substituents at the R position, particularly the biphenyl group in the optimized analog 11 , demonstrate significantly enhanced potency compared to the initial lead, this compound.

-

Alkyl and Acyl Groups: Simple alkyl or acyl substitutions at the nitrogen, as seen in compounds 10 , 17 , and 18 , lead to a dramatic loss of activity.

-

Benzyl Analogs: Benzyl-substituted analogs (13 , 14 , 15 , and 16 ) show moderate to good activity, suggesting that an aromatic ring in this position is favorable.

Proposed Mechanism of Action: Targeting MmpL3

While the precise molecular interactions are still under investigation, evidence suggests that the spirocyclic compounds, including this compound and its analogs, exert their antitubercular effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Synthesis of Spirocycle Analogs

The synthesis of the spirocycle analogs of this compound was achieved through a multi-step process as outlined in the workflow below. The key step involves an oxa-Pictet-Spengler reaction to construct the core spirocyclic scaffold.

Caption: General synthetic workflow for spirocycle analogs.

Antitubercular Activity Assay

The in vitro activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using a resazurin-based microplate assay.

-

Preparation of Compounds: Compounds were solubilized in DMSO to create stock solutions.

-

Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Setup:

-

Compounds were serially diluted in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

-

The plates were incubated at 37°C for a defined period.

-

-

Resazurin Addition: A solution of resazurin was added to each well, and the plates were re-incubated.

-

Data Analysis: The fluorescence was measured using a microplate reader. The MIC was determined as the lowest concentration of the compound that inhibited the growth of the bacteria, as indicated by the lack of reduction of resazurin (no color change from blue to pink).

Conclusion

The spirocyclic scaffold of this compound represents a promising starting point for the development of novel antitubercular agents. The structure-activity relationship studies have demonstrated that modifications to the N-substituent of the piperidine ring can lead to significant improvements in potency. The optimized analog, with a biphenyl moiety, showcases a substantial increase in activity, highlighting a clear direction for future medicinal chemistry efforts. The likely mechanism of action, through the inhibition of the essential MmpL3 transporter, provides a solid foundation for further target-based drug design and optimization. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

References

Methodological & Application

Application Notes and Protocols for GSK2200150A In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2200150A is an investigational anti-tuberculosis agent identified through high-throughput screening. It belongs to the spirocycle class of compounds and has demonstrated potent activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for in vitro assays to evaluate the antimycobacterial activity and cytotoxicity of this compound, along with an overview of its mechanism of action.

Mechanism of Action

This compound targets the Mycobacterium tuberculosis membrane protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to a failure in the formation of the mycobacterial cell wall and ultimately resulting in cell death.[1][2]

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| MIC | Mycobacterium tuberculosis H37Rv | 0.38 µM | [3][4] |

Experimental Protocols

Mycobacterium tuberculosis Growth Inhibition Assay

This protocol details the methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Workflow Diagram:

Caption: Workflow for the M. tuberculosis growth inhibition assay.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with Albumin-Dextrose-Catalase (ADC)

-

Tween 80

-

Glycerol

-

Resazurin sodium salt

-

Sterile 96-well microtiter plates (black, clear bottom for fluorescence reading is recommended)

-

Plate reader capable of measuring fluorescence at 590 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in purified water to achieve the desired final concentrations. 10 µL of each dilution is added to triplicate wells of a 96-well plate.[3][4]

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 media (containing ADC, 0.2% glycerol, and 0.05% Tween 80) at 37°C.[3] Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.001.[3][4]

-

Assay Setup: Add 90 µL of the bacterial suspension to each well of the 96-well plate containing the pre-diluted compound. Include control wells with bacteria only (no compound) and media only (background control).[3][4]

-

Viability Staining: Following the 7-day incubation, add 10 µL of 0.05% (w/v) resazurin solution to each well.[3][4]

-

Second Incubation: Incubate the plates for an additional 24 hours at 37°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable bacteria.[3][4]

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of 590 nm using a microplate reader.[3][4]

-

Data Analysis: Subtract the background fluorescence from all wells. The percentage of mycobacterial survival is determined by comparing the fluorescence of the wells containing this compound to the control wells without the compound. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.

Cytotoxicity Assay in Human Cells

This protocol describes a method to evaluate the cytotoxicity of this compound against a human cell line.

Materials:

-

This compound

-

Human monocytic cell line (e.g., THP-1)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Resazurin sodium salt

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation: Seed THP-1 cells at a density of 1x10^5 cells per well in a 96-well plate. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48 hours at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. After the differentiation period, remove the PMA-containing medium and add the medium with the various concentrations of this compound (e.g., ranging from 1.56 to 200 µM).

-

Incubation: Incubate the plates for 4 days at 37°C.

-

Viability Assessment: Add 0.05% (w/v) resazurin solution to each well and incubate for 4 hours at 37°C.

-

Data Acquisition: Measure the fluorescence as described in the previous protocol.

-

Data Analysis: Calculate the cell viability as a percentage of the fluorescence in the untreated control wells. This data can be used to determine the 50% cytotoxic concentration (CC50).

References

- 1. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. Identification of compounds with potential antibacterial activity against Mycobacterium through structure-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays

Compound of Interest: GSK2200150A

Note on Compound Activity: Public scientific literature primarily identifies this compound as an anti-tuberculosis agent with potent activity against Mycobacterium tuberculosis. The primary cell-based assay documented for this activity is a mycobacterial growth inhibition assay. However, to address the detailed request for protocols related to cellular signaling pathways, these application notes will focus on a key pathway in immunology, the RORγt (Retinoic acid receptor-related orphan receptor gamma t) signaling pathway. The following protocols are standard methods to assess the activity of compounds that may act as inverse agonists of RORγt, a common drug target for inflammatory diseases. These can be adapted to test the activity of any compound, including this compound, on this pathway.

Overview of RORγt Signaling and its Role in Th17 Cells

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor that is crucial for the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[4] Dysregulation of the RORγt-IL-17 axis is implicated in the pathogenesis of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5]

As a nuclear receptor, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL17A, and recruits co-activators to initiate gene transcription.[5] Inverse agonists of RORγt are small molecules that bind to the receptor and promote the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes.[6]

The following application notes describe key cell-based assays to determine the potency and mechanism of action of putative RORγt inverse agonists.

RORγt Signaling Pathway Diagram

Caption: RORγt signaling pathway in Th17 cell differentiation.

Key Cell-Based Assays and Protocols

RORγt Reporter Gene Assay

Application: To measure the direct inhibitory effect of a compound on RORγt transcriptional activity in a controlled cellular context.

Principle: A reporter cell line is engineered to express the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt LBD, leading to the recruitment of co-repressors and a decrease in luciferase expression, which is measured as a reduction in luminescence.

Experimental Workflow Diagram:

Caption: Workflow for a RORγt reporter gene assay.

Protocol:

-

Cell Seeding: Seed Jurkat cells stably expressing the GAL4-RORγt-LBD fusion and the UAS-luciferase reporter into 96-well white, clear-bottom plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

-

Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Primary Human Th17 Cell Differentiation and IL-17A Secretion Assay

Application: To assess the ability of a compound to inhibit RORγt-driven differentiation of primary human T cells and the subsequent production of the key inflammatory cytokine, IL-17A.

Principle: Naïve CD4+ T cells are isolated from human peripheral blood and cultured under Th17-polarizing conditions (a cocktail of cytokines and antibodies). This induces the expression of RORγt and differentiation into Th17 cells, which secrete IL-17A. The compound of interest is added during this process, and its effect is quantified by measuring the amount of IL-17A in the culture supernatant, typically by ELISA.

Protocol:

-

Isolation of Naïve CD4+ T cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Enrich for naïve CD4+ T cells using a negative selection magnetic bead kit.

-

Cell Culture and Differentiation:

-

Coat 96-well plates with anti-CD3 antibody.

-

Seed the purified naïve CD4+ T cells at 1 x 105 cells per well.

-

Add Th17-polarizing cocktail: anti-CD28 antibody, IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4.

-

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate and collect the culture supernatant.

-

IL-17A Quantification (ELISA):

-

Coat an ELISA plate with an anti-human IL-17A capture antibody.

-

Add the collected supernatants and a standard curve of recombinant human IL-17A.

-

Wash and add a biotinylated anti-human IL-17A detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IL-17A in each sample from the standard curve. Determine the IC50 of the compound for IL-17A inhibition.

Cell Viability/Cytotoxicity Assay

Application: To determine if the observed inhibition in the primary assays is due to specific modulation of the target pathway or a general cytotoxic effect of the compound.

Principle: This assay is run in parallel with the functional assays. It measures a parameter indicative of cell health, such as ATP content (luminescence-based) or metabolic activity (colorimetric, e.g., MTS/XTT assay). A significant decrease in cell viability at concentrations where functional inhibition is observed would suggest a cytotoxic effect.

Protocol (ATP-based):

-

Assay Setup: Use the cell plates from the Th17 differentiation assay or set up a parallel plate under the same conditions.

-

Reagent Addition: After the incubation period, add a reagent that lyses the cells and provides the necessary components for the luciferase reaction to measure ATP (e.g., CellTiter-Glo®).

-

Incubation: Incubate for a short period at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. An ideal compound will show potent inhibition of IL-17A secretion with no significant effect on cell viability at the same concentrations.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Activity of a Hypothetical RORγt Inverse Agonist

| Assay | Cell Type | Endpoint Measured | IC50 (nM) |

| RORγt Reporter Gene Assay | Jurkat (RORγt-GAL4) | Luciferase Activity | 150 |

| Th17 IL-17A Secretion | Primary Human CD4+ T cells | IL-17A Concentration | 250 |

| Cell Viability | Primary Human CD4+ T cells | ATP Levels | >10,000 |

Table 2: Documented Activity of this compound

| Assay | Organism/Cell Type | Endpoint Measured | MIC/IC50 (µM) | Reference |

| Mycobacterial Growth Inhibition | M. tuberculosis H37Rv | Bacterial Growth | 0.38 | [7] |

| Cytotoxicity Assay | THP-1 (human monocytic cell line) | Cell Viability | >200 | [7] |

This table reflects the publicly documented anti-tuberculosis activity of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for GSK2200150A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solubility information for the experimental use of GSK2200150A, a potent anti-tuberculosis agent. The following sections offer comprehensive guidance on preparing solutions and conducting in vitro assays, alongside a summary of its solubility in common laboratory solvents.

Physicochemical Properties and Solubility

This compound is an antimycobacterial agent effective against Mycobacterium tuberculosis and Mycobacterium bovis BCG.[1] Its chemical formula is C20H23NO3S, with a molecular weight of 357.47 g/mol . For experimental use, understanding its solubility is critical for the preparation of stock solutions and experimental media.

Solubility Data

The solubility of this compound in common laboratory solvents has been determined and is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent. The use of freshly opened, anhydrous solvents is recommended, particularly for DMSO, as its hygroscopic nature can impact solubility.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 65 - 71 | 181.83 - 198.61 | Ultrasonic assistance may be needed |

| Ethanol | 18 | 50.35 | |

| Water | Insoluble | - |

Table 1: Solubility of this compound in various solvents. Data compiled from multiple sources.[2][3]

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration Stock Solution (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2797 mL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-